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molecular formula C6H12BrNO B8716616 2-bromo-N-methyl-N-propan-2-ylacetamide

2-bromo-N-methyl-N-propan-2-ylacetamide

Cat. No. B8716616
M. Wt: 194.07 g/mol
InChI Key: CZNVPYABQUWSGP-UHFFFAOYSA-N
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Patent
US05290771

Procedure details

To a solution of 10 cm3 of acetyl bromide in 150 cm3 of ether, cooled to -20° C., one adds a solution of 26 cm3 of methylisopropylamine in 100 cm3 of ether. One leaves the mixture to return to 20° C. and agitates it for 30 minutes at 20° C. One dilutes with water, decants, extracts with ether, dries and separates by distillation. One obtains 13 g of expected product. B.p.=72°/72° under 1 mmHg.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([Br:4])(=O)[CH3:2].[CH3:5][NH:6][CH:7]([CH3:9])[CH3:8].[OH2:10]>CCOCC>[Br:4][CH2:1][C:2]([N:6]([CH3:5])[CH:7]([CH3:9])[CH3:8])=[O:10]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)Br
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
26 mL
Type
reactant
Smiles
CNC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
One leaves the mixture
CUSTOM
Type
CUSTOM
Details
to return to 20° C.
CUSTOM
Type
CUSTOM
Details
for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at 20° C
CUSTOM
Type
CUSTOM
Details
decants
DISTILLATION
Type
DISTILLATION
Details
extracts with ether, dries and separates by distillation

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)N(C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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